3,7-Dideazaguanine

Vue d'ensemble

Description

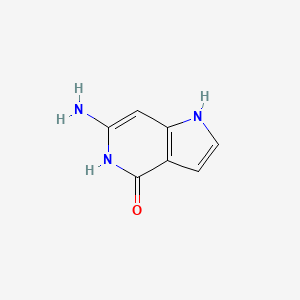

3,7-Dideazaguanine is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the absence of nitrogen atoms at positions 3 and 7 in the purine ring, which distinguishes it from its parent compound, guanine. The unique structure of this compound has garnered interest due to its potential biological and chemical applications.

Applications De Recherche Scientifique

3,7-Dideazaguanine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study nucleic acid interactions.

Biology: It is used to investigate the role of modified nucleobases in DNA and RNA.

Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.

Industry: It is used in the development of novel materials and as a precursor for other chemical compounds.

Mécanisme D'action

Target of Action

3,7-Dideazaguanine, also known as 7-Deazaguanine, primarily targets the molecular biology of DNA and tRNA . It plays a multifaceted role in shaping diverse yet essential biological processes .

Mode of Action

The compound interacts with its targets through a process known as transglycosylation . This process involves the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0), a process that is dependent on ATP hydrolysis by DpdB . This interaction results in significant changes in the structure of the DNA, leading to various downstream effects .

Biochemical Pathways

This compound affects the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria . This system is responsible for the 7-deazaguanine-based modification of DNA .

Pharmacokinetics

For instance, Adalimumab can decrease the serum concentration of 7-Deazaguanine , while Allopurinol can increase it .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and dynamic. It contributes to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses, directly modulating the adaptability of living organisms . It also plays a role in the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .

Analyse Biochimique

Biochemical Properties

3,7-Dideazaguanine plays a significant role in biochemical reactions, particularly in the modification of nucleic acids. It interacts with enzymes such as tRNA-guanine transglycosylase, which is involved in the exchange of guanine bases in tRNA for 7-deazaguanine derivatives . This interaction is crucial for the fine-tuning of translation efficiency and the modulation of codon-anticodon interactions . Additionally, this compound is involved in the biosynthesis of pyrrolopyrimidines, which are essential for various cellular processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the adaptability of living organisms by contributing to cellular stress resistance and self-nonself discrimination mechanisms . The compound’s presence in biologically active natural products underscores its versatility and pivotal contributions to the intricate web of molecular interactions within living organisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it is incorporated into DNA in a transglycosylation reaction dependent on ATP hydrolysis by the enzyme DpdB . This process involves the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine, followed by the conversion of the modified DNA to ADG-modified DNA by the enzyme DpdC . These interactions highlight the compound’s role in nucleotide modification and its impact on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, the inhibition of DNA synthesis by this compound is temporally related to its ability to inhibit total DNA synthesis . These findings suggest that the compound’s effects may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular stress resistance and modulation of gene expression . At higher doses, it may cause toxic or adverse effects, including inhibition of DNA synthesis and potential cytotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of pyrrolopyrimidines and the modification of nucleic acids . The compound interacts with enzymes such as tRNA-guanine transglycosylase and DpdB, which are essential for its incorporation into DNA and subsequent modification . These interactions play a crucial role in the compound’s metabolic flux and its impact on cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. For example, the ATPase activity of DpdB is necessary for the insertion of this compound into DNA, highlighting the importance of transport mechanisms in its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical and cellular impact.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dideazaguanine typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine ring system. This is followed by functional group modifications to introduce the desired substituents at specific positions on the ring.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally involves large-scale organic synthesis techniques. These methods often require stringent reaction conditions, including controlled temperatures, pressures, and the use of specific catalysts to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3,7-Dideazaguanine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Comparaison Avec Des Composés Similaires

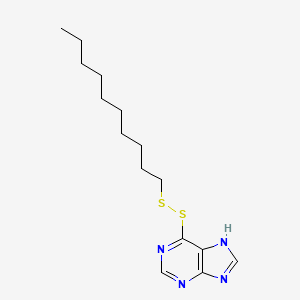

7-Deazaguanine: Similar in structure but lacks the nitrogen at position 7 only.

3-Deazaguanine: Similar in structure but lacks the nitrogen at position 3 only.

Guanine: The parent compound with nitrogen atoms at positions 3 and 7.

Uniqueness: 3,7-Dideazaguanine is unique due to the absence of nitrogen atoms at both positions 3 and 7, which imparts distinct chemical and biological properties. This dual modification can lead to different interactions with nucleic acids and enzymes compared to its analogs, making it a valuable compound for research and potential therapeutic applications.

Propriétés

IUPAC Name |

6-amino-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-6-3-5-4(1-2-9-5)7(11)10-6/h1-3,9H,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLJCVIOWYHDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226851 | |

| Record name | 3,7-Dideazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75938-36-2 | |

| Record name | 3,7-Dideazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075938362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC328159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dideazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIDEAZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VP4BKD5SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 3,7-dideazaguanine?

A1: Unlike its analog 3-deazaguanine, this compound (also known as 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one) did not demonstrate any significant antitumor, antiviral, or antibacterial properties in initial studies []. Furthermore, it was not found to be a substrate for key enzymes involved in purine metabolism, namely hypoxanthine-guanine phosphoribosyltransferase and purine nucleoside phosphorylase [].

Q2: How does the structure of this compound differ from guanine, and why might this impact its biological activity?

A2: this compound is a guanine analog where the nitrogen atoms at the 3 and 7 positions are replaced by carbon atoms [, , , ]. This structural modification likely affects its ability to interact with enzymes or receptors that typically recognize guanine, explaining its lack of observed biological activity compared to guanine or other analogs [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1216503.png)

![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)